3-(Cyclopropylsulfanyl)propanoic acid

Beschreibung

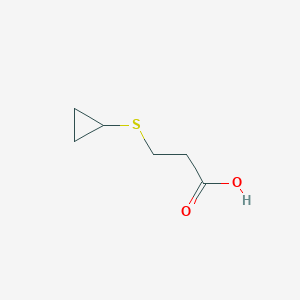

3-(Cyclopropylsulfanyl)propanoic acid is a sulfur-containing carboxylic acid derivative characterized by a cyclopropylthioether group (-S-cyclopropyl) attached to the third carbon of a propanoic acid backbone. This structural motif imparts unique steric and electronic properties, making it relevant in organic synthesis and pharmaceutical chemistry.

Eigenschaften

IUPAC Name |

3-cyclopropylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c7-6(8)3-4-9-5-1-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFNREBCOQHBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfanyl)propanoic acid typically involves the introduction of a cyclopropyl group to a sulfanyl group, followed by the attachment of this intermediate to a propanoic acid backbone. One common method involves the use of cyclopropylthiol and an appropriate propanoic acid derivative under controlled conditions to achieve the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The cyclopropyl group can participate in substitution reactions, where it is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under conditions that favor substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylsulfanyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

3-[(3-Chloropropyl)sulfanyl]propanoic Acid

Structural Differences :

- The cyclopropyl group in the target compound is replaced with a 3-chloropropyl chain.

- Molecular Formula: C₆H₁₁ClO₂S (vs. C₆H₁₀O₂S for 3-(cyclopropylsulfanyl)propanoic acid) .

Key Comparisons :

| Property | This compound | 3-[(3-Chloropropyl)sulfanyl]propanoic Acid |

|---|---|---|

| Substituent Effects | Cyclopropyl (strain, lipophilicity) | Chloroalkyl (polar, reactive) |

| Reactivity | Likely stable due to strained ring | Higher reactivity (Cl as leaving group) |

| Biological Activity | Not reported in evidence | Potential for nucleophilic substitutions |

The chloroalkyl chain introduces polarity and susceptibility to nucleophilic attack, whereas the cyclopropyl group enhances steric hindrance and may improve metabolic stability in drug design .

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

Structural Differences :

Key Comparisons :

| Property | This compound | 3-[4-(Trifluoromethyl)phenyl]propanoic Acid |

|---|---|---|

| Electronic Effects | Electron-rich sulfur group | Electron-withdrawing CF₃ group |

| Crystal Packing | Not reported | Forms O–H⋯O hydrogen-bonded dimers |

| Applications | Potential in agrochemicals | Likely used in materials science |

The trifluoromethylphenyl derivative exhibits strong hydrogen-bonding interactions in its crystal structure, which could influence solubility and melting points compared to the aliphatic cyclopropyl analog .

3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

Structural Differences :

Key Comparisons :

| Property | This compound | Pyrazole Derivative |

|---|---|---|

| Complexity | Simple thioether | Heterocyclic system with multiple substituents |

| Bioactivity | Underexplored | Likely bioactive (pyrazole motifs in drugs) |

| Synthetic Utility | Intermediate for functionalization | Targeted for pharmaceutical lead optimization |

Biologische Aktivität

3-(Cyclopropylsulfanyl)propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is pivotal for its interaction with various biological targets.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes and receptors, affecting various biochemical pathways. The compound may exhibit properties such as:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : Acting on specific receptors to influence physiological responses.

Pharmacological Profile

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which are critical in inflammatory responses.

- Analgesic Effects : It has shown promise in reducing pain in animal models, indicating potential as an analgesic agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Ongoing studies |

| Analgesic | Dose-dependent pain relief | Animal model studies |

| CNS Interaction | Potential receptor modulation | Ongoing investigations |

Case Study 1: In Vivo Efficacy

A study evaluated the efficacy of this compound in a rat model with induced inflammation. The results indicated a significant reduction in paw edema compared to control groups receiving placebo treatments. This suggests that the compound may effectively reduce inflammation.

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of the compound using human liver microsomes. The results showed moderate stability, indicating potential for therapeutic use without rapid degradation. This stability is crucial for maintaining effective drug concentrations in vivo.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Cytotoxicity Studies : Research has indicated varying levels of cytotoxicity against different cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Activity : Some findings suggest that the compound may possess antimicrobial properties, further broadening its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.